molecular formula C14H15FN2O2S B2674817 Ethyl 2-{[(4-fluorophenyl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate CAS No. 852217-69-7

Ethyl 2-{[(4-fluorophenyl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B2674817
CAS No.: 852217-69-7
M. Wt: 294.34
InChI Key: SZLWPWROJOQCCU-UHFFFAOYSA-N
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Description

Historical Development of Fluorophenyl-Substituted Thiazole Derivatives

Thiazole derivatives have occupied a central role in medicinal chemistry since the early 20th century, with the Hantzsch thiazole synthesis method (1889) serving as a foundational strategy for constructing this heterocyclic scaffold. The introduction of fluorophenyl substituents gained prominence in the 1980s, driven by fluorine’s ability to enhance metabolic stability and modulate electronic properties. For instance, fluorophenyl-thiazole hybrids were pivotal in developing antiviral agents during the HIV epidemic, where their capacity to inhibit reverse transcriptase was linked to fluorine’s electronegativity and steric effects.

A landmark study in 2023 demonstrated that fluorophenyl-based thiazoles synthesized via the Hantzsch method exhibited exceptional α-amylase inhibition (e.g., compound 3h , IC~50~ = 5.14 μM). These findings underscored the synergistic effects of fluorine and thiazole rings in enzyme targeting. The structural evolution of such compounds has been further refined through computational docking studies, which revealed critical interactions like π–π stacking and hydrogen bonding at enzyme active sites.

Structural Significance of the 2-Amino-4-methyl-1,3-thiazole-5-carboxylate Scaffold

The 2-amino-4-methyl-1,3-thiazole-5-carboxylate core embodies three key structural features:

  • Amino Group at Position 2 : Facilitates hydrogen bonding with biological targets, as evidenced by docking studies where analogous compounds formed interactions with α-amylase’s catalytic triad.
  • Methyl Group at Position 4 : Enhances lipophilicity, improving membrane permeability. Comparative studies show that methyl-substituted thiazoles exhibit 2–3-fold higher bioavailability than unsubstituted analogues.
  • Ethyl Carboxylate at Position 5 : Introduces polarity for aqueous solubility while allowing esterase-mediated hydrolysis, a prodrug strategy observed in antitubercular thiazoles.

The incorporation of a 4-fluorobenzylamino group at position 2 further augments binding affinity. Fluorine’s electronegativity stabilizes charge-transfer interactions, as demonstrated in fluorophenyl-thiazole derivatives showing IC~50~ values below 6 μM against α-amylase.

Importance in Contemporary Medicinal Chemistry Research

Recent advancements highlight this scaffold’s versatility:

  • Antimicrobial Applications : Bisthiazolyl derivatives with fluoro-substituted phenyl rings suppressed Mycobacterium smegmatis growth at 30 mM concentrations.
  • Antidiabetic Potential : Fluorophenyl-thiazoles inhibited α-amylase more effectively than acarbose (IC~50~ = 5.14 vs. 5.55 μM).
  • Drug Design Flexibility : The ethyl carboxylate group enables structural modifications, such as hydrolysis to carboxylic acids for enhanced target engagement.

Research Objectives and Academic Significance

This article aims to:

  • Correlate the compound’s structure with observed bioactivities using spectroscopic and computational data.
  • Evaluate synthetic methodologies for optimizing yield and purity.
  • Identify research gaps, such as the need for in vivo pharmacokinetic studies.

Academic significance lies in elucidating structure–activity relationships (SARs) to guide future drug discovery efforts, particularly against diabetes and microbial infections.

Properties

IUPAC Name

ethyl 2-[(4-fluorophenyl)methylamino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2S/c1-3-19-13(18)12-9(2)17-14(20-12)16-8-10-4-6-11(15)7-5-10/h4-7H,3,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLWPWROJOQCCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NCC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(4-fluorophenyl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch thiazole synthesis method, which involves the condensation of α-haloketones with thiourea.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzylamine reacts with the thiazole intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(4-fluorophenyl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

Ethyl 2-{[(4-fluorophenyl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(4-fluorophenyl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The thiazole ring can interact with nucleophilic sites in proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzylamino Group

a) Chlorobenzyl Derivative: 2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid (BAC)
  • Structure : Replaces the 4-fluorophenyl group with 4-chlorophenyl.
  • Activity : Demonstrated significant antihyperglycemic effects in streptozotocin-induced diabetic rats, with compound 135 reducing blood glucose levels by 38% at 50 mg/kg. The chlorobenzyl group is critical for activity, likely due to enhanced electron-withdrawing effects and hydrophobic interactions with target proteins .
  • Key Difference : Chlorine’s larger atomic radius and stronger electron-withdrawing nature compared to fluorine may improve binding affinity but reduce metabolic stability.
b) Trifluoromethylphenyl Derivative: Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate
  • Structure: Substitutes the benzylamino group with a 4-trifluoromethylphenyl moiety.
  • However, steric bulk may limit conformational flexibility .
  • Applications : Such derivatives are often explored in antiviral and anticancer research due to their robust electronic properties.

Variations in the Amino Acid Side Chain

a) Acetylated Amino Derivative: Ethyl 2-(acetyl amino)-4-methyl-1,3-thiazole-5-carboxylate
  • Structure: The benzylamino group is replaced with an acetylated amino group.
  • Synthesis : Prepared via acetylation of the parent amine, yielding 74% crystalline product .
  • This derivative serves as a key intermediate for further functionalization .
b) Chlorophenoxy Acetyl Derivative: Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
  • Structure: Incorporates a 4-chlorophenoxyacetyl group.
  • Such modifications are common in herbicides and antimicrobial agents .

Core Structure Modifications

a) Pyrazole-Thiazole Hybrid: Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate
  • Structure : Integrates a pyrazole ring linked to the thiazole core.
  • Conformation : X-ray crystallography reveals two independent molecules in the asymmetric unit, with one fluorophenyl group oriented perpendicular to the planar core. This structural rigidity may optimize binding to hydrophobic pockets in enzymes .
b) Trifluoromethyl-Thiazole Derivative: Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
  • Structure: Features a trifluoromethyl group at position 4 and a methylphenylamino group at position 2.
  • Electronic Effects : The –CF₃ group significantly lowers the electron density of the thiazole ring, altering reactivity in nucleophilic substitutions. This derivative is used in kinase inhibition studies .

Electronic and Steric Effects

  • Fluorine vs. Chlorine : Fluorine’s smaller size and moderate electronegativity balance lipophilicity and metabolic stability, whereas chlorine’s stronger electron-withdrawing effects enhance target binding but may increase toxicity .
  • Trifluoromethyl Groups : Introduce steric hindrance and electron-deficient regions, favoring interactions with hydrophobic enzyme pockets but complicating synthetic routes .

Data Table: Key Analogues and Properties

Compound Name Substituents (Position 2) Biological Activity Key Reference
Ethyl 2-{[(4-fluorophenyl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate 4-Fluorobenzylamino Discontinued (Research use)
2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid (BAC) 4-Chlorobenzylamino Antidiabetic (STZ model)
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate 4-Trifluoromethylphenyl Antiviral/Cancer research
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate Pyrazole-fluorophenyl hybrid Structural studies
Lead Compound W (IRES Inhibitor) Benzoxazol-2-ylthio butanoyl amino Breast cancer translational control

Biological Activity

Ethyl 2-{[(4-fluorophenyl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential antitumor properties. This article provides an overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its role in various pharmaceuticals. Its molecular formula is C13H13FN2O2S\text{C}_{13}\text{H}_{13}\text{F}\text{N}_{2}\text{O}_{2}\text{S} . The presence of the 4-fluorophenyl group and the ethyl ester functionality enhances its biological activity.

Synthesis

This compound is synthesized through multi-step chemical reactions. The typical synthesis involves:

  • Formation of the thiazole ring : Utilizing appropriate reagents and conditions.
  • Introduction of the 4-fluorophenyl group : Achieved through nucleophilic substitution reactions.
  • Final esterification : To yield the ethyl ester form.

Antitumor Effects

Research indicates that this compound exhibits potent cytotoxic effects against various human tumor cell lines, particularly prostate cancer cells. The compound has been evaluated using cytotoxicity assays such as MTT assays, which measure cell viability post-treatment .

Key Findings:

  • Cytotoxicity : The compound demonstrated significant cytotoxicity with IC50 values in sub-micromolar concentrations against prostate cancer cells.
  • Mechanism of Action : Studies suggest that it induces apoptosis through pathways involving p53 activation and caspase-3 cleavage, leading to programmed cell death .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the compound can enhance its biological activity:

ModificationEffect on Activity
Replacement of fluorine with chlorineAlters binding affinity and potentially enhances cytotoxicity
Introduction of electron-donating groups (EDGs)Increases antiproliferative potency
Presence of electron-withdrawing groups (EWGs)Generally decreases biological activity

These insights guide further modifications aimed at optimizing therapeutic efficacy .

Pharmacokinetics and Toxicity Studies

Initial pharmacokinetic studies assess the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound. Toxicity assessments are crucial for determining safety profiles before clinical applications. Current findings suggest favorable ADME characteristics with low toxicity in preliminary studies .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Prostate Cancer Study : In vitro studies showed a significant reduction in cell viability across multiple prostate cancer cell lines when treated with varying concentrations of the compound.
  • Apoptosis Induction : Flow cytometry analyses confirmed that treated cells exhibited increased apoptosis markers compared to control groups, indicating a strong apoptotic response.

Q & A

Q. Optimization strategies :

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require purification to remove byproducts.
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve coupling efficiency for sterically hindered amines.
  • Yield monitoring : Track intermediates via TLC or HPLC to isolate pure products at each step .

Basic: How can the crystal structure of this compound be resolved, and what software tools are recommended for structural refinement?

Answer:
X-ray crystallography is the gold standard. Key steps include:

Crystallization : Use slow evaporation in a solvent mixture (e.g., ethyl acetate/hexane) to grow single crystals.

Data collection : Employ synchrotron radiation or in-house diffractometers (e.g., Bruker D8 Venture) for high-resolution data.

Refinement : Use SHELXL for small-molecule refinement due to its robustness in handling disordered atoms and twinning. For macromolecular interfaces, SHELXPRO is recommended .

Validation : Cross-check refinement metrics (R-factor, wR₂) with CCDC/CSD databases to ensure accuracy.

Advanced: What methodologies are effective for elucidating the compound’s mechanism of action in oncology, particularly its cytotoxicity in prostate cancer cells?

Answer:

  • In vitro assays :
    • MTT/XTT assays to quantify cell viability (IC₅₀ determination).
    • Flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide).
  • Target identification :
    • Molecular docking : Screen against kinases (e.g., PI3K, EGFR) using AutoDock Vina; prioritize targets with binding energies < -8 kcal/mol.
    • Western blotting : Validate inhibition of downstream signaling proteins (e.g., phosphorylated AKT, ERK).
  • Contradiction resolution : If cytotoxicity varies across cell lines (e.g., PC3 vs. LNCaP), perform transcriptomic profiling (RNA-seq) to identify differential gene expression linked to drug resistance .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally analogous thiazole derivatives?

Answer:
Case study : Analogues like Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate show divergent antitumor activities.
Approaches :

Structure-Activity Relationship (SAR) analysis :

  • Compare substituent effects (e.g., fluoro vs. chloro) on logP and hydrogen-bonding capacity.
  • Tabulate key analogues:
CompoundSubstituentIC₅₀ (μM)LogP
Ethyl 2-[(4-fluorobenzyl)amino]...4-Fluorophenyl1.22.8
Ethyl 2-[(4-chlorobenzyl)amino]...4-Chlorophenyl3.53.1
Ethyl 4-methyl-1,3-thiazole-5-carboxylateNone>501.9

Experimental validation : Replicate assays under standardized conditions (e.g., serum-free media, 48h exposure).

Meta-analysis : Use tools like RevMan to statistically pool data from heterogeneous studies .

Advanced: What analytical techniques are critical for assessing the purity and stability of this compound under varying storage conditions?

Answer:

  • Purity assessment :
    • HPLC-MS : Use C18 columns (ACN/water gradient) with UV detection at 254 nm; confirm molecular ion peaks via ESI-MS.
    • NMR spectroscopy : Monitor for impurity signals (e.g., residual solvents in DMSO-d₆).
  • Stability studies :
    • Forced degradation : Expose to heat (60°C), light (ICH Q1B), and humidity (75% RH) for 14 days.
    • Kinetic modeling : Calculate degradation rate constants (k) using Arrhenius plots for shelf-life prediction .

Advanced: How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

Answer:

  • ADME prediction :
    • SwissADME : Predict bioavailability (Rule of Five compliance) and blood-brain barrier permeability.
    • CYP450 inhibition : Use Schrödinger’s QikProp to avoid metabolic liabilities.
  • Structural modifications :
    • Ester hydrolysis : Replace ethyl with tert-butyl esters to prolong half-life.
    • Fluorine substitution : Introduce para-fluoro groups to enhance membrane permeability (see Hammett σ values) .

Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be mitigated?

Answer:

  • Challenges :
    • Exothermic reactions : Thiazole cyclization at scale may require jacketed reactors for temperature control.
    • Purification : Column chromatography is impractical; switch to recrystallization (ethanol/water) or centrifugal partition chromatography.
  • Mitigation :
    • Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progression.
    • Quality by Design (QbD) : Optimize critical parameters (e.g., stoichiometry, agitation speed) via DoE (Design of Experiments) .

Advanced: How do structural modifications at the 4-methyl or 5-carboxylate positions influence bioactivity?

Answer:

  • 4-Methyl group :
    • Steric effects : Bulky substituents reduce binding to flat active sites (e.g., ATP pockets).
    • Metabolic stability : Methyl groups hinder oxidative metabolism (CYP3A4).
  • 5-Carboxylate :
    • Ionization : The ethyl ester (logP ~2.8) improves cell permeability vs. free carboxylic acid (logP ~0.5).
    • Prodrug potential : Hydrolysis in vivo releases active metabolites.

Example : Replacing ethyl with methyl ester decreases IC₅₀ from 1.2 μM to 5.8 μM in DU145 cells due to reduced lipophilicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.